

comparison of tartrate and citrate as complexing agents in electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

Tartrate vs. Citrate in Electrodeposition: A Comparative Analysis

A comprehensive guide for researchers on the differential effects of tartrate and citrate as complexing agents in metal and alloy electrodeposition, supported by experimental data.

In the realm of electrodeposition, the selection of an appropriate complexing agent is paramount to achieving desired deposit characteristics, including morphology, adhesion, and composition. Among the various options, tartrate and citrate are two commonly employed carboxylates that significantly influence the electrochemical behavior of metal ions in the plating bath. This guide provides an objective comparison of their performance, drawing upon experimental findings to assist researchers in making informed decisions for their specific applications.

Core Comparison: Tartrate vs. Citrate

Feature	Tartrate	Citrate
Complex Stability	Generally forms stable complexes with various metal ions.[1][2]	Forms highly stable complexes, often more stable than tartrate for certain metals like Ni-Mo.[3][4]
Deposit Adhesion	Can yield good adhesion, for example in copper electroplating on steel at specific pH and current densities.[5]	Often provides superior adhesion over a wider range of operating conditions, as seen in copper electroplating.[5]
Deposit Morphology	Influences deposit morphology, leading to nodular, cracked, or cauliflower-like appearances in Cu-Ni alloys.[1] Can also lead to the formation of smaller grains and more compact deposits for silver.[6]	Promotes smoother, more uniform, and finer-grained deposits, particularly noted in nickel and Ni-Cu alloy electrodeposition.[7]
Operating Window	Can have a more limited effective range for parameters like pH and current density to achieve optimal deposits.[5]	Often allows for a broader operational window for achieving desirable deposit characteristics.[5]
Effect on Reduction Potential	Shifts the reduction potential of metal ions. For instance, in zinc electrodeposition, it shifts the potential to more positive values.[2]	Induces a cathodic shift in the reduction potentials of metal ions like Cu ²⁺ and Ni ²⁺ , bringing them closer together and facilitating codeposition.[1]
Alloy Composition Control	Can be used to control alloy composition. For instance, in Ni-Mo deposition, tartrate baths can yield high Mo content.[3]	Widely used for controlling the composition of alloys like Ni-Mo and Ni-W.[4][9][10][11][12]

Environmental & Safety Profile

Considered an environmentally friendly complexing agent.[1]

Also considered to have low toxicity and to be cost-effective.[1]

Quantitative Performance Data

Copper Electrodeposition on Low Carbon Steel

Complexing Agent	Molar Ratio (Complexing Agent:CuSO ₄)	рН	Cathodic Current Density (A dm ⁻²)	Adhesion Grade (JIS K5600-5-6) ¹
Tartrate	3	≥7	≥5	25 (Complete Adhesion)
Citrate	>3	≥9	Independent	25 (Complete Adhesion)

¹ A grade of 25

indicates no

peel-off of the

electroplated

layer in a cross-

cut adhesion

test.[5]

Ni-Mo Alloy Electrodeposition

Complexing Agent	Bath Composition	Mo content (wt%)	Reference
Tartrate	Nickel sulphate to sodium molybdate ratio of 1:1	Up to 44%	[3]
Citrate	Not specified	Generally lower than tartrate under similar conditions	[3]

Experimental Methodologies

A variety of electrochemical and analytical techniques are employed to characterize the influence of tartrate and citrate on electrodeposition.

Cyclic Voltammetry (CV)

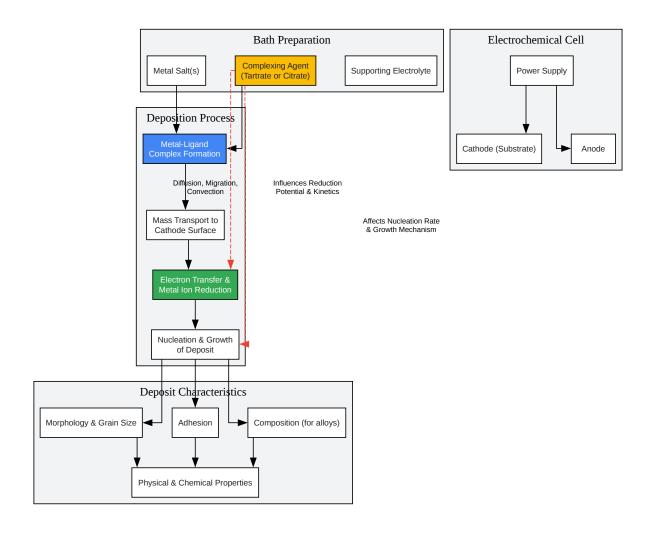
- Objective: To study the electrochemical behavior of metal ions in the presence of complexing agents, including their reduction potentials.
- Typical Protocol: A three-electrode cell is used, with a working electrode (e.g., glassy carbon, platinum, or the substrate of interest), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., platinum wire or graphite rod). The potential is swept linearly with time between defined limits, and the resulting current is measured. For instance, in the study of Cu-Zn-Mo systems, voltammetric studies were performed in a potential range of 1.5 to -1.5 V with a scan rate of 50 mV s⁻¹.[13] In the investigation of Fe-Sn alloys from a tartrate bath, cyclic voltammograms were recorded at a scan rate of 50 mV/s from the Open Circuit Potential (OCP) towards the cathodic direction.

Chronoamperometry (CA)

- Objective: To investigate the nucleation and growth mechanism of the electrodeposited film.
- Typical Protocol: A potential step is applied to the working electrode, and the resulting
 current is recorded as a function of time. The shape of the current-time transient provides
 information about the nucleation process (instantaneous or progressive). This technique was
 used to study the effect of mixed sodium citrate and potassium sodium tartrate additives on
 copper electrodeposition.[15]

Scanning Electron Microscopy (SEM)

- Objective: To characterize the surface morphology and microstructure of the electrodeposited coatings.
- Typical Protocol: The electrodeposited samples are mounted on stubs and coated with a
 conductive layer (e.g., gold or carbon) if necessary. A focused beam of electrons is scanned
 across the surface, and the resulting signals (secondary electrons, backscattered electrons)


are used to create an image of the surface topography. This method has been widely used to observe the morphology of Cu-Ni layers,[1] Ni-W coatings,[9] and zinc deposits.[2]

Energy-Dispersive X-ray Spectroscopy (EDS)

- Objective: To determine the elemental composition of the electrodeposited alloys.
- Typical Protocol: This technique is often coupled with SEM. The electron beam excites
 atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays
 is specific to each element, allowing for qualitative and quantitative analysis of the deposit's
 composition. EDS has been utilized to analyze the composition of Ni-Cu alloys[1] and Ni-W
 coatings.[9]

Logical Workflow of Complexing Agents in Electrodeposition

Click to download full resolution via product page

Caption: Influence of complexing agents on the electrodeposition process.

Conclusion

Both tartrate and citrate are effective complexing agents in electrodeposition, each offering distinct advantages. Citrate often provides a wider operating window and results in smoother, more adherent deposits, making it a preferred choice for applications demanding high-quality finishes.[5][7] Tartrate, while sometimes having a more limited optimal range, can be highly effective and even yield higher percentages of alloying elements in certain systems, such as Ni-Mo.[3] The choice between tartrate and citrate will ultimately depend on the specific metal or alloy being deposited, the desired properties of the coating, and the process parameters of the electrodeposition system. Careful consideration of the experimental data presented in this quide will aid researchers in selecting the most suitable complexing agent for their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of NH4+/citrate complexing agent ratio on Ni–Mo and Ni–Mo–O electrodeposits from ammonium citrate baths [frontiersin.org]
- 5. Electroplating of Copper on Low Carbon Steel from Alkaline Citrate Complex Baths [jstage.jst.go.jp]
- 6. journals.agh.edu.pl [journals.agh.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrodeposition of nanocrystalline Ni-W coatings with citric acid system PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Electroplating of Ni /W Alloys I. Ammoniacal Citrate Baths | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrodeposition study of the Cu-Zn-Mo system in citrate/sulfate medium [redalyc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparison of tartrate and citrate as complexing agents in electrodeposition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199692#comparison-of-tartrate-and-citrate-as-complexing-agents-in-electrodeposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com